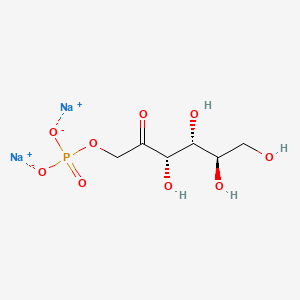
D-Fructose 1-phosphate (disodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose 1-phosphate (disodium) is a derivative of fructose and an important intermediate in glucose metabolism. It plays a crucial role in various biochemical pathways, particularly in the metabolism of carbohydrates. The compound is often used in scientific research to study metabolic processes and enzyme functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Fructose 1-phosphate (disodium) can be synthesized through the phosphorylation of fructose. One common method involves the use of hexokinase to phosphorylate fructose in the presence of adenosine triphosphate (ATP) to produce fructose 6-phosphate, which is then converted to D-Fructose 1-phosphate (disodium) using specific enzymes .
Industrial Production Methods: In industrial settings, the production of D-Fructose 1-phosphate (disodium) typically involves enzymatic processes due to their specificity and efficiency. The process may include the use of immobilized enzymes to facilitate large-scale production while maintaining high purity and yield .
Types of Reactions:
Oxidation: D-Fructose 1-phosphate (disodium) can undergo oxidation reactions, often catalyzed by specific oxidases.
Reduction: The compound can be reduced to form other sugar derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of oxidases.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Formation of keto derivatives.
Reduction: Formation of sugar alcohols.
Substitution: Formation of various substituted sugar derivatives.
Scientific Research Applications
D-Fructose 1-phosphate (disodium) is widely used in scientific research due to its role in metabolic pathways. Some of its applications include:
Chemistry: Studying enzyme kinetics and metabolic pathways.
Biology: Investigating the role of fructose metabolism in cellular processes.
Medicine: Researching metabolic disorders and potential therapeutic targets.
Industry: Used in the production of bio-based chemicals and pharmaceuticals
Mechanism of Action
D-Fructose 1-phosphate (disodium) exerts its effects by participating in the glycolytic pathway. It is phosphorylated by specific kinases to form fructose 1,6-bisphosphate, which is then further metabolized to produce energy. The compound interacts with various enzymes, including phosphofructokinase and aldolase, to regulate the flow of metabolites through the glycolytic pathway .
Comparison with Similar Compounds
D-Fructose 6-phosphate (disodium): Another intermediate in the glycolytic pathway, differing in the position of the phosphate group.
D-Fructose 1,6-bisphosphate (trisodium): Contains two phosphate groups and plays a role in glycolysis.
D-Xylulose 5-phosphate (lithium): Involved in the pentose phosphate pathway.
Uniqueness: D-Fructose 1-phosphate (disodium) is unique due to its specific role in the phosphorylation and regulation of fructose metabolism. Its position in the metabolic pathway allows it to act as a key regulator of energy production and metabolic flux .
Properties
Molecular Formula |
C6H11Na2O9P |
|---|---|
Molecular Weight |
304.10 g/mol |
IUPAC Name |
disodium;[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h3,5-8,10-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,5-,6-;;/m1../s1 |
InChI Key |
ZWRAEINUXILZBD-ABICQQBESA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















